![molecular formula C10H11N3S2 B1676852 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 65373-29-7](/img/structure/B1676852.png)
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine
Overview
Description
5-Benzylthio-1H-tetrazole is a tetrazole derivative that is used as a reactant in bioconjugate chemistry . This compound reacts with nucleophiles to form covalent bonds and can be immobilized on solid supports for use in stepwise synthesis of peptides or other molecules .
Synthesis Analysis
The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and carbon disulfide, and the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol and corresponding aryl halides have been investigated .Molecular Structure Analysis
The molecular formula of 5-Benzylthio-1H-tetrazole is C8H8N4S . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The activator reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .Physical And Chemical Properties Analysis
5-Benzylthio-1H-tetrazole is a white to almost white powder to crystal . It has a melting point of 133 °C and is insoluble in water but soluble in methanol .Scientific Research Applications
GPR171 Antagonist
MS21570 is a GPR171 antagonist . GPR171 is a protein that in humans is encoded by the GPR171 gene. As an antagonist, MS21570 can block or reduce the biological response of GPR171, which could have implications in various biological processes where GPR171 is involved.
Inhibition of BigLEN Mediated Increases
MS21570 has been found to inhibit BigLEN mediated increases in [35S]GTPγS binding in hypothalamic membranes . This suggests that MS21570 could be used in research related to the hypothalamus and its functions.
Hyperpolarization of Neurons
MS21570 has been observed to cause hyperpolarization of basolateral amygdala pyramidal neurons . This means it could be used in neuroscience research, particularly in studies related to neuron activity and signal transmission.
Reduction of Anxiety-like Behavior
Research has shown that MS21570 can reduce anxiety-like behavior . This suggests potential applications in the development of treatments for anxiety disorders.
Fear Conditioning
MS21570 has been found to affect fear conditioning in mice . This could make it a useful tool in psychological and behavioral research.
Supramolecular Organic Frameworks
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine has been used as a structural unit in the construction of novel supramolecular organic frameworks . These frameworks have potential applications in various fields such as catalysis, gas storage, and drug delivery.
Co-crystallization with Proline Compounds
The compound has been used in the co-crystallization with proline compounds, isonicotinamide, and tryptamine, leading to the formation of novel crystalline compounds . This suggests potential applications in materials science and crystallography.
Cytotoxicity Effects
A series of derivatives of 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine were synthesized and evaluated for their in vitro cytotoxicity effects against different human cancer cells . This suggests potential applications in cancer research and drug development.
Mechanism of Action
Target of Action
MS21570 is a selective antagonist of the G protein-coupled receptor 171 (GPR171) . GPR171 is a protein that in humans is encoded by the GPR171 gene. It is involved in various physiological processes, including regulation of food intake and anxiety-like behavior.
Mode of Action
As a GPR171 antagonist, MS21570 binds to the GPR171 receptor and inhibits its activity . This inhibition prevents the receptor from responding to its natural ligands, thereby modulating the physiological processes that the receptor is involved in.
Biochemical Pathways
By inhibiting GPR171, MS21570 can potentially affect these processes, which include regulation of food intake and anxiety-like behavior .
Result of Action
MS21570 has been shown to reduce anxiety-like behavior and fear conditioning in mice . This suggests that it may have potential therapeutic applications in the treatment of anxiety disorders.
Safety and Hazards
properties
IUPAC Name |
5-benzylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-11-9-12-13-10(15-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLNRVSOQJTXDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)SCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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